4-Nitro-2-propoxybenzoyl chloride

Description

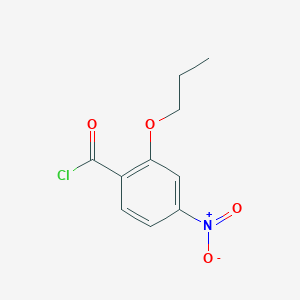

4-Nitro-2-propoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring a nitro (-NO₂) group at the para position and a propoxy (-OCH₂CH₂CH₃) group at the ortho position relative to the carbonyl chloride functional group.

Properties

IUPAC Name |

4-nitro-2-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO4/c1-2-5-16-9-6-7(12(14)15)3-4-8(9)10(11)13/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWRTNDXKGCORP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-2-propoxybenzoyl chloride typically involves the reaction of 4-nitrobenzoic acid with thionyl chloride in the presence of a phase transfer catalyst such as pyridine. The reaction proceeds under reflux conditions, and the product is purified through reduced-pressure distillation .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar methods. The use of thionyl chloride as both the acylating agent and solvent helps in minimizing solvent recovery and reducing production costs. The high purity of the product is achieved through a single distillation step, making the process efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-2-propoxybenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron and hydrochloric acid.

Common Reagents and Conditions:

Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Reduction Reactions: Conducted under hydrogenation conditions or using chemical reductants in an acidic medium.

Major Products:

Substitution Reactions: Yield amides, esters, or thioesters depending on the nucleophile used.

Reduction Reactions: Produce 4-amino-2-propoxybenzoyl chloride as the major product.

Scientific Research Applications

4-Nitro-2-propoxybenzoyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of compounds with potential pharmaceutical applications.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-nitro-2-propoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. In biological systems, this reactivity can be harnessed to modify proteins or other biomolecules, thereby altering their activity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitro-2-propoxybenzoyl chloride (hypothetical data inferred) with two related compounds from the provided evidence: 4-nitrobenzyl chloroformate and 4-(p-nitrobenzyl)pyridine . Key differences in functional groups, molecular properties, and applications are highlighted.

Table 1: Comparative Analysis of Nitroaromatic Derivatives

Key Observations:

Structural Differences: The propoxy group in this compound introduces steric bulk and lipophilicity compared to the benzyl groups in the other compounds. This may enhance solubility in nonpolar solvents. The benzoyl chloride moiety (-COCl) is more reactive toward nucleophiles (e.g., amines, alcohols) than the chloroformate (-OCOCl) group in 4-nitrobenzyl chloroformate, making the former a stronger acylating agent .

Thermal Stability :

- 4-(p-Nitrobenzyl)pyridine has a defined melting point (72°C), suggesting higher crystallinity compared to the chloroformate derivative, which requires cold storage (0°C–6°C) to prevent decomposition .

Applications :

- 4-Nitrobenzyl chloroformate is widely used as a carboxyl-protecting group in peptide synthesis, whereas 4-(p-nitrobenzyl)pyridine serves as a chromogenic agent in chemical detection (e.g., alkylating agents in forensic analysis). The target compound’s benzoyl chloride group positions it for use in acylation reactions, though experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.